Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound that features a quinoline core, a thiophene ring, and a cyano group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . The reaction can be carried out without solvents at room temperature or with solvents like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.
Types of Reactions:
Reduction: Reduction reactions can target the cyano group, converting it to an amine under hydrogenation conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with common reagents including halides and bases.
Common Reagents and Conditions:
Oxidation: NBS, in the presence of light or heat, can facilitate free radical bromination.
Reduction: Hydrogen gas with a palladium catalyst can reduce the cyano group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for deprotonation, followed by nucleophilic attack.
Major Products:
Oxidation: Benzyl bromide derivatives.
Reduction: Benzyl amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing novel heterocyclic compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene and quinoline rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
- **N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
- **2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
Uniqueness: Benzyl {[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is unique due to its combination of a quinoline core with a thiophene ring and a cyano group. This structural arrangement provides a unique set of chemical properties and biological activities that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C23H20N2O2S2 |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H20N2O2S2/c24-13-18-22(20-11-6-12-28-20)17-9-4-5-10-19(17)25-23(18)29-15-21(26)27-14-16-7-2-1-3-8-16/h1-3,6-8,11-12H,4-5,9-10,14-15H2 |
InChI Key |
ZEEKZKMSAKUJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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